molecular formula C43H67N7O9SSi B12305862 DADPS Biotin Azide

DADPS Biotin Azide

Cat. No.: B12305862
M. Wt: 886.2 g/mol
InChI Key: CSHHHVOFXKFHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DADPS Biotin Azide is a compound that contains a biotin moiety linked to an azide moiety through a spacer arm containing a cleavable dialkoxydiphenylsilane (DADPS) linker. This compound is particularly useful in biomolecular labeling and proteomic studies due to its ability to efficiently capture and release biomolecules under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DADPS Biotin Azide involves the conjugation of a biotin moiety with an azide moiety through a DADPS linker. The azide group can react with alkyne, BCN, or DBCO via Click Chemistry to yield a stable triazole linkage . The preparation typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The compound is typically produced in reagent grade for research purposes and can be customized for GMP-grade inquiries .

Mechanism of Action

The mechanism of action of DADPS Biotin Azide involves the strong interaction between the biotin moiety and streptavidin, allowing for efficient capturing of biomolecules. The DADPS linker can be cleaved under mild conditions (5% or 10% formic acid, 0.5 h), releasing the captured biomolecules with a small molecular fragment left on the labeled protein .

Properties

Molecular Formula

C43H67N7O9SSi

Molecular Weight

886.2 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-[[2-[6-azidohexoxy(diphenyl)silyl]oxy-2-methylpropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C43H67N7O9SSi/c1-43(2,59-61(35-15-7-5-8-16-35,36-17-9-6-10-18-36)58-24-14-4-3-13-22-47-50-44)34-46-40(52)21-25-54-27-29-56-31-32-57-30-28-55-26-23-45-39(51)20-12-11-19-38-41-37(33-60-38)48-42(53)49-41/h5-10,15-18,37-38,41H,3-4,11-14,19-34H2,1-2H3,(H,45,51)(H,46,52)(H2,48,49,53)

InChI Key

CSHHHVOFXKFHMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-]

Origin of Product

United States

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